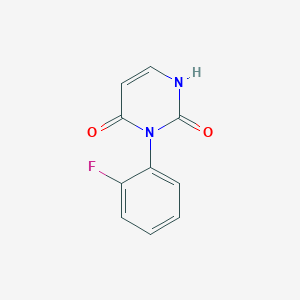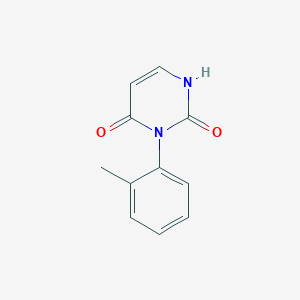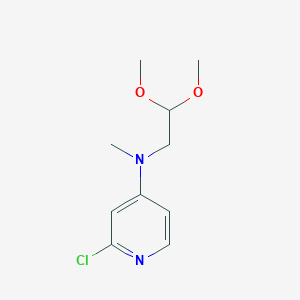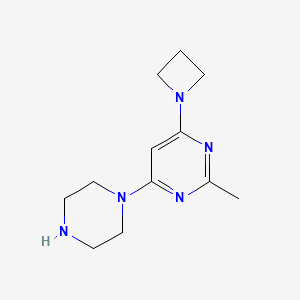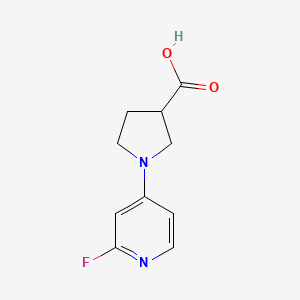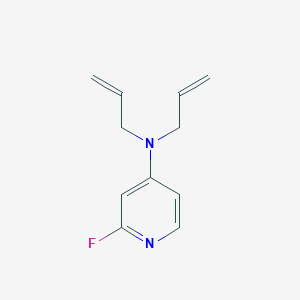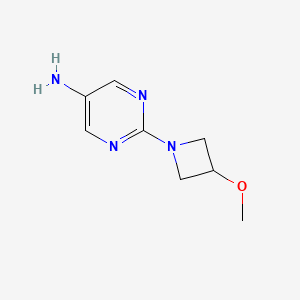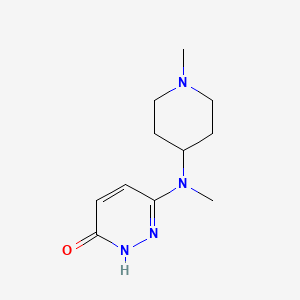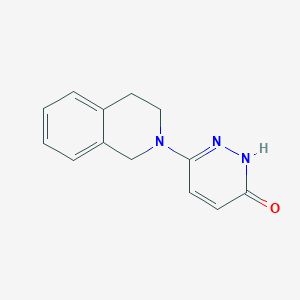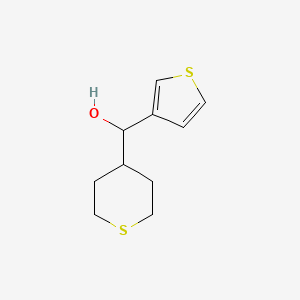
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol
Descripción general
Descripción
“(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol” is an organic compound that is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of this compound involves the use of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) in a 250ml Schlenk flask, which is purged with argon gas three times. THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added dropwise through a cannula over 10 minutes. The suspension is stirred for an additional 20 minutes once TLC analysis shows complete formation of the alcohol .Molecular Structure Analysis
The molecular formula of this compound is C10H14OS2, and it has an average mass of 214.348 Da and a monoisotopic mass of 214.048599 Da .Chemical Reactions Analysis
This compound is involved in Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes leading to 3,6-dihydro-2H-pyrans .Physical And Chemical Properties Analysis
The compound is a colorless liquid . It has a molecular weight of 132.224 .Aplicaciones Científicas De Investigación
Photoisomerization and Chemical Reactions
- Photoisomerization of Tetrasubstituted 4H-Thiopyrans : Compounds related to (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol undergo novel photoisomerization when irradiated with UV light, forming isomeric 2H-thiopyrans in high yields (Pirelahi et al., 1994).
- Thia-Diels–Alder Reactions : Thioketones possessing thiophen rings react with nonactivated 1,3-dienes to produce 2H-thiopyrans, suggesting a potential pathway for synthesizing derivatives of the compound (Mlostoń et al., 2017).
Material Science and Pharmaceuticals
- Applications in Material Science and Pharmaceuticals : Thiophene, a constituent of the compound, is widely used in material science and pharmaceuticals due to its diverse biological activities and applications in organic electronics (Nagaraju et al., 2018).
Crystal Structure and Synthesis
- Crystal Structures : Studies on the crystal structures of thiophen-related compounds provide insights into their potential applications in material science and pharmaceutical research (Penthala et al., 2016).
Photocyclisation and Kinetics
- Photocyclisation Studies : Investigations into the photocyclisation of chromenones with thiophen rings have led to the formation of complex tetracyclic compounds, indicating the compound's potential in advanced organic synthesis (Kamboj et al., 2012).
Molecular Docking and Antibacterial Activity
- Molecular Docking Studies : Theoretical studies, including density functional theory calculations and molecular docking, have been conducted on thiophen-related compounds to understand their antibacterial activities (Shahana et al., 2020).
Nonlinear Optics and Chemosensors
- Application in Nonlinear Optics : Thienyl-substituted compounds have been synthesized for their potential use in nonlinear optics, highlighting the scope of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol in advanced material applications (Dai et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been reported that similar compounds have shown antimicrobial and anticonvulsant activities . This suggests that the compound may interact with targets involved in microbial growth and seizure activity.
Mode of Action
Based on its reported antimicrobial and anticonvulsant activities , it can be inferred that the compound may interact with its targets to inhibit microbial growth and reduce seizure activity. The specific interactions and resulting changes would depend on the nature of the targets.
Biochemical Pathways
Given its reported antimicrobial and anticonvulsant activities , it is likely that the compound affects pathways related to these biological processes.
Result of Action
Based on its reported antimicrobial and anticonvulsant activities , it can be inferred that the compound may lead to the inhibition of microbial growth and reduction of seizure activity at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol. For instance, factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
thian-4-yl(thiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWARLYQUKZDWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
